4-Aminopyridine-3-carbohydrazide
Overview
Description
4-Aminopyridine-3-carbohydrazide is a chemical compound with the molecular formula C6H8N4O . It is a valuable nitrogen-based heterocyclic compound that is present in a large number of naturally occurring bioactive compounds . It is also widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .
Synthesis Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate and under optimum conditions, resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand . Two Schiff bases derived from fluorescein by condensation with 3-aminopyridine and 4-aminopyridine respectively were evaluated for their ion recognition properties for various cations and anions .Molecular Structure Analysis
The molecular structure of 4-Aminopyridine-3-carbohydrazide is characterized by its InChI code: 1S/C6H8N4O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,7-8H2,(H,10,11) . The components are linked by three N—H N and two N—H S hydrogen bonds, resulting in two interpenetrating three-dimensional networks .Chemical Reactions Analysis
4-Aminopyridine (4AP) potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder . It is reported that ACh is well related with memory and learning .Physical And Chemical Properties Analysis
4-Aminopyridine-3-carbohydrazide is a solid substance with a melting point of 193 - 194 degrees Celsius . It has a molecular weight of 152.16 .Safety and Hazards
Future Directions
4-Aminopyridine is a well-studied drug in neurology, providing clinical efficacy for various clinical diseases with impaired nerve conduction, such as downbeat nystagmus or cerebellar ataxia . Experimental evidence suggests that 4-Aminopyridine exhibits immunomodulatory effects on T cells and might even propagate neuronal impair . This suggests potential future directions for the use of 4-Aminopyridine-3-carbohydrazide in neurological treatments.
properties
IUPAC Name |
4-aminopyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-1-2-9-3-4(5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTAJLRKVUUHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542258 | |
Record name | 4-Aminopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89533-20-0 | |
Record name | 4-Aminopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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